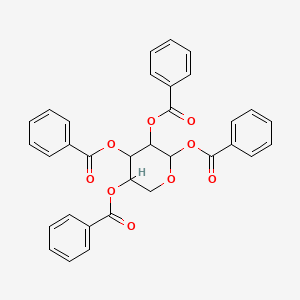
alpha-d-Arabinose tetrabenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-d-Arabinose tetrabenzoate: is a derivative of arabinose, a pentose sugar. This compound is characterized by the esterification of the hydroxyl groups of alpha-d-arabinose with benzoic acid, resulting in a molecule with the molecular formula C33H26O9. It is primarily used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-d-arabinose tetrabenzoate typically involves the esterification of alpha-d-arabinose with benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions. The process would likely involve the use of continuous reactors to maintain optimal reaction conditions and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-d-arabinose tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts or acidic/basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alpha-d-arabinose.
Substitution: Various substituted arabinose derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-d-arabinose tetrabenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-d-arabinose tetrabenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing benzoic acid and alpha-d-arabinose. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released alpha-d-arabinose can then participate in metabolic pathways or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- Beta-l-arabinose tetrabenzoate
- Beta-d-ribopyranose tetrabenzoate
- Beta-xylofuranose tetrabenzoate
Comparison: Alpha-d-arabinose tetrabenzoate is unique due to its specific configuration and the presence of benzoate groups. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
22434-99-7 |
|---|---|
Molekularformel |
C33H26O9 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
InChI-Schlüssel |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



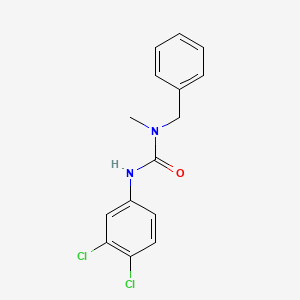
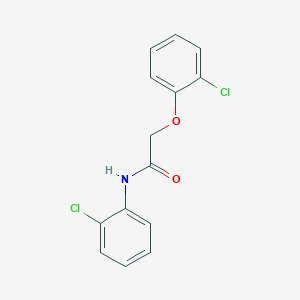
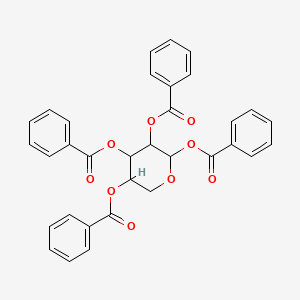

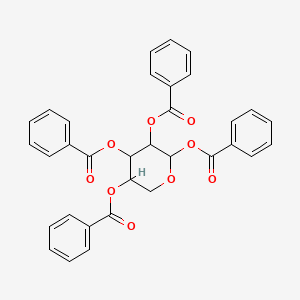


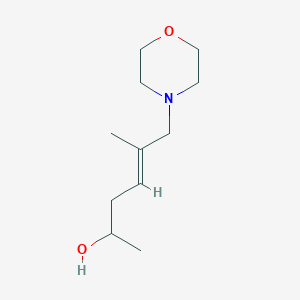
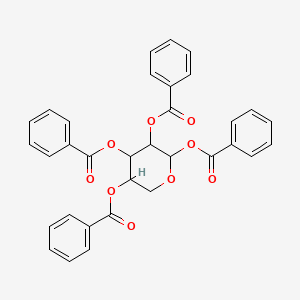
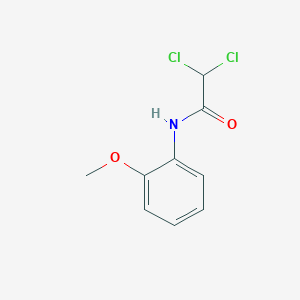
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)

![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
